

# A-Z Data of Tributyltin Triflate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Tributyltin triflate

Cat. No.: B12060022

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An In-depth Technical Guide on **Tributyltin Triflate** for Researchers, Scientists, and Drug Development Professionals

**Tributyltin triflate**, formally known as tributylstannyl trifluoromethanesulfonate, is a highly reactive organotin compound valued in organic synthesis for its role as a potent electrophilic source of the tributyltin moiety. Its utility stems from the exceptional leaving group ability of the triflate anion, rendering the tin center highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for professionals in chemical and pharmaceutical research.

## Core Properties and Data

**Tributyltin triflate** is typically a white to light-beige solid at room temperature.[1][2] It is characterized by a foul odor and is deliquescent, necessitating handling under an inert atmosphere and storage in solution (e.g., in benzene, ether, or hexane).[3]

Property	Value	Reference(s)
CAS Number	68725-14-4	[4][5]
Molecular Formula	C <sub>13</sub> H <sub>27</sub> F <sub>3</sub> O <sub>3</sub> SSn	[3][6]
Molecular Weight	439.12 g/mol	[3][4][6]
Melting Point	31 °C	[7]
Boiling Point	341.2 ± 52.0 °C at 760 mmHg	[7]
Flash Point	113 °C (235.4 °F) - closed cup	[2][4][8]
Appearance	White to light beige/pale brown solid	[1][2][4][8]

## Synthesis and Experimental Protocols

The synthesis of **tributyltin triflate** can be achieved through several methods. The most common laboratory-scale preparations involve the reaction of a tributyltin precursor with a triflating agent.

This protocol is adapted from established procedures for preparing organotin triflates.[3]

Materials:

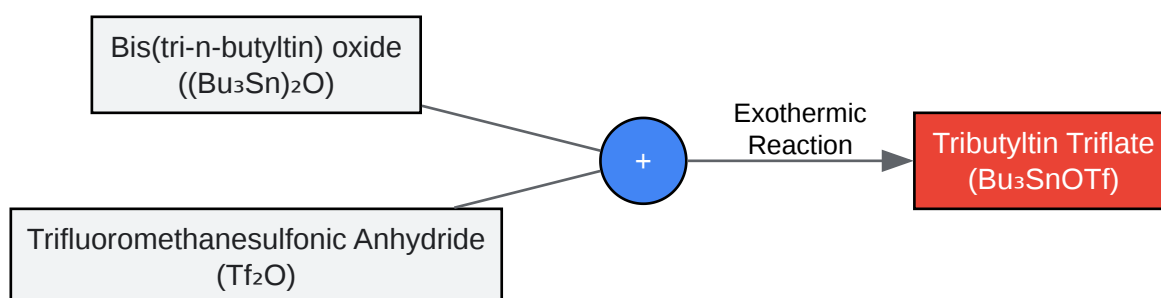
- Bis(tri-n-butyltin) oxide ((Bu<sub>3</sub>Sn)<sub>2</sub>O)
- Trifluoromethanesulfonic anhydride ((CF<sub>3</sub>SO<sub>2</sub>)<sub>2</sub>O)
- Nitrogen gas supply
- Short-path distillation apparatus

Procedure:

- In a flask under a nitrogen atmosphere, cool an equimolar amount of bis(tri-n-butyltin) oxide to -20 °C.

- Slowly add an equimolar amount of freshly distilled trifluoromethanesulfonic anhydride to the cooled oxide. The reaction is exothermic.
- Allow the reaction mixture to warm to room temperature and stir until the exothermic reaction completely subsides.
- Set up the flask for a short-path distillation under vacuum (approximately 0.1 mmHg).
- Distill the resulting red oil. It is crucial to collect the distillate without cooling the condenser to prevent the product from crystallizing within the apparatus.[3]
- The final product is a deliquescent solid that should be handled and stored under inert conditions.[3]

Alternative in situ Preparation: **Tributyltin triflate** can also be generated in situ for immediate use by reacting tri-n-butylstannane ( $\text{Bu}_3\text{SnH}$ ) with trifluoromethanesulfonic acid in a suitable solvent like benzene or dichloroethane.[3]



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Synthesis of **Tributyltin Triflate**.

## Reactivity and Applications in Drug Development

The high reactivity of **tributyltin triflate** is primarily due to the triflate group, which is an excellent leaving group.[9][10] This property makes the tin atom highly electrophilic and a powerful stannylating agent.[3] Its applications are significant in the construction of complex molecular architectures, a critical aspect of drug development.

1. Stille Cross-Coupling Reactions: Organotin reagents are fundamental to Stille cross-coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds between an organostannane and an organic halide or triflate.<sup>[6][11]</sup> This reaction is valued for its tolerance of a wide array of functional groups, making it a robust tool in the synthesis of complex drug molecules.<sup>[4]</sup>

2. Lewis Acid Catalysis: Organotin compounds can function as Lewis acids, activating substrates towards nucleophilic attack.<sup>[6][8]</sup> While less common than other tin-based Lewis acids, the potential for **tributyltin triflate** to act as a catalyst in reactions like aldol or Diels-Alder reactions exists, particularly in activating carbonyl-containing substrates.<sup>[12]</sup>

3. Hydrostannation Catalyst: **Tributyltin triflate** can catalyze the hydrostannation of aldehydes and ketones using tin hydrides.<sup>[3]</sup> This reaction is a method for the reduction of carbonyls and the formation of tin alkoxides.

The following is a general procedure for a Stille cross-coupling reaction, which can be adapted for **tributyltin triflate** as the organostannane source or for coupling with an aryl/vinyl triflate.

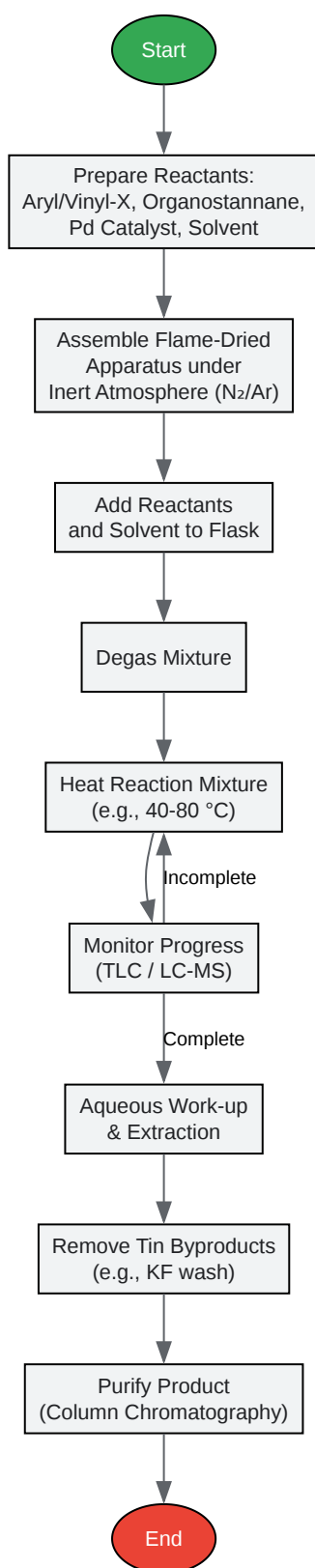
Materials:

- Aryl or vinyl triflate/halide
- Organotin reagent (e.g., vinyltributyltin)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(dppf)Cl<sub>2</sub>·DCM)<sup>[4]</sup>
- Anhydrous, degassed solvent (e.g., DMF, THF)<sup>[4]</sup>
- Additives (optional, e.g., LiCl, CuI)<sup>[4]</sup>
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried reaction flask under an inert atmosphere, add the aryl/vinyl triflate, the palladium catalyst, and any additives (e.g., LiCl).<sup>[4]</sup>
- Add the anhydrous, degassed solvent via cannula or syringe.

- Purge the resulting mixture with the inert gas for 10-15 minutes.
- Add the organotin reagent dropwise to the reaction mixture.
- Heat the reaction to the desired temperature (e.g., 40-80 °C) and monitor its progress by TLC or LC-MS.[4]
- Upon completion, cool the reaction to room temperature.
- Work-up typically involves quenching the reaction, followed by extraction with an organic solvent. To remove tin byproducts, the organic phase can be washed with an aqueous solution of potassium fluoride (KF), which precipitates insoluble tributyltin fluoride.[4]
- The crude product is then purified, commonly by flash column chromatography.[4]



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General Experimental Workflow for Stille Coupling.

## Safety and Handling

Tributyltin compounds are known for their toxicity and require careful handling in a well-ventilated fume hood.

- Hazard Statements: Toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, may damage fertility or the unborn child, and causes damage to organs (such as the thymus and cardiovascular system) through prolonged or repeated exposure.[2][4][13]
- Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2][13]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A respirator may be required if vapors or aerosols are generated.[4][13]
- Storage: Store locked up in a tightly closed container in a well-ventilated place.[2][3] Due to its deliquescent nature, storage as a solution under an inert atmosphere is recommended.[3]

This guide provides essential technical information for the safe and effective use of **tributyltin triflate** in a research and development setting. Its high reactivity, when properly harnessed, makes it a valuable reagent for the synthesis of novel chemical entities.

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Email: [info@benchchem.com](mailto:info@benchchem.com)